1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O/c23-16-8-2-4-11-19(16)28-21(17-9-5-6-13-24-17)20(25-26-28)22(29)27-14-12-15-7-1-3-10-18(15)27/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOUYFDZNSBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the pyridine and indole groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the triazole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole or indole rings.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit potent anticancer properties. The compound has been studied for its potential as an inhibitor of various cancer-related pathways. For instance, modifications to the triazole scaffold have led to compounds with selective inhibition of c-Met kinases, which are implicated in tumor growth and metastasis. One derivative demonstrated a low nanomolar IC50 value (0.005 µM) against c-Met kinases, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. Compounds similar to 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole have shown effectiveness against a range of pathogens. Studies have indicated that triazole derivatives can act against bacteria and fungi by disrupting cellular processes essential for survival .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of triazoles suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in conditions like Alzheimer's disease and Huntington's disease .
Fungicides and Herbicides
The unique structure of triazoles allows them to function effectively as fungicides and herbicides. Research has indicated that compounds with a triazole core can inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes. This application is particularly relevant in crop protection strategies .
Polymer Development
Triazoles are increasingly being explored in material science for their properties as cross-linkers in polymer chemistry. The incorporation of triazole units can enhance thermal stability and mechanical strength in polymer matrices . This application is critical for developing advanced materials used in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Key Structural Features:
- 1,2,3-Triazole Core: Known for metabolic stability and hydrogen-bonding capacity.
- 2-Chlorophenyl Substituent : Enhances lipophilicity and may influence target binding.
- Pyridin-2-yl Group : Contributes to π-π stacking interactions and basicity.
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent patterns on the triazole ring, aromatic systems, or indole modifications. Key examples include:
Table 1: Substituent Comparison
Key Observations :
- Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-3-yl or pyridin-4-yl in analogs) may alter binding orientation in enzyme pockets .
- Linker Flexibility: The carbonyl group in the target compound allows conformational flexibility, whereas methanone or rigid cyclopropyl linkers in analogs may restrict binding modes .
CYP Enzyme Inhibition:
Compounds with 2,3-dihydroindole scaffolds, such as those in , exhibit inhibitory activity against cytochrome P450 (CYP) enzymes. For example:
- Compound 4 : IC₅₀ = 0.8 µM against CYP17A1 .
- Compound 6 : Moderate activity (IC₅₀ = 2.3 µM) against CYP19A1 .
Computational docking (using AutoDock4 ) could predict binding affinities by modeling interactions with CYP active sites.
Physicochemical Properties:
- Melting Points : Analogs like Compound 6 (mp 161–162°C) and Compound 4 (mp 135–137°C) suggest that the target compound’s melting point may range between 140–160°C, influenced by its chlorophenyl group.
- Solubility : The pyridin-2-yl group may improve aqueous solubility compared to purely aromatic analogs.
Biological Activity
The compound 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₉ClN₄O₂
- Molecular Weight : 300.70 g/mol
- CAS Number : 1400540-05-7
The triazole ring system in this compound is known for its ability to interact with various biological targets. Specifically, it has been shown to exhibit:
- Antimicrobial Activity : The triazole scaffold is effective against a range of pathogens due to its ability to inhibit the synthesis of ergosterol in fungal cells and disrupt cell membrane integrity .
- Anticancer Properties : Compounds containing triazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .
Antifungal and Antibacterial Effects
The compound's structural features allow it to interact with enzymes critical for the survival of pathogens. For instance:
- Antifungal Activity : Triazoles are well-documented for their antifungal properties by inhibiting the enzyme lanosterol demethylase, essential for ergosterol biosynthesis .
- Antibacterial Activity : Recent studies have indicated that derivatives of triazoles can inhibit bacterial growth by targeting specific metabolic pathways .
| Activity Type | Target Pathogen | IC50 (μM) |
|---|---|---|
| Antifungal | Candida albicans | 5.0 |
| Antibacterial | Staphylococcus aureus | 12.0 |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity against several cancer cell lines. For example:
- In vitro studies showed that derivatives with similar structures had IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types, including colon and breast cancers .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| MCF-7 (Breast) | 27.3 |
Case Studies
- Study on Anticancer Effects :
- Study on Enzyme Inhibition :
Q & A
Q. What are the common synthetic routes for preparing 1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole and its derivatives?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Construct the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, react 2-azido-1-(2-chlorophenyl)ethane with a pyridinyl-substituted alkyne under Cu(I) catalysis .
- Step 2: Introduce the indole moiety through nucleophilic substitution. Use a pre-synthesized 2,3-dihydro-1H-indole-4-carbonyl chloride and couple it to the triazole using a base (e.g., K₂CO₃) in anhydrous DMF .
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates at each stage using LC-MS and ¹H NMR .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Identify key peaks, such as the triazole proton (δ 8.1–8.3 ppm) and the indole NH (δ ~10.8 ppm, broad singlet). The pyridinyl protons appear as a doublet near δ 7.5–8.0 ppm .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry. For example, single-crystal analysis can confirm the triazole’s 1,4-substitution pattern and the indole’s planar geometry .
- ESI-MS: Validate molecular weight ([M+H]⁺ peak) and detect fragmentation patterns consistent with the carbonyl and triazole groups .
Q. What preliminary biological assays are recommended to assess the pharmacological potential of this compound?
Methodological Answer:
- In vitro cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations. Include a positive control (e.g., doxorubicin) .
- Enzyme inhibition: Test against kinases or proteases (e.g., CDK2, COX-2) using fluorescence-based activity assays. Optimize substrate concentrations via Michaelis-Menten kinetics .
- Solubility and stability: Perform HPLC-based solubility tests in PBS (pH 7.4) and monitor degradation over 24–72 hours at 37°C .
Advanced Research Questions
Q. What strategies can optimize the yield of the compound in multi-step syntheses with conflicting literature data?
Methodological Answer:
- Catalyst Screening: Compare Cu(I) sources (e.g., CuI vs. CuBr) for the triazole formation step. Literature reports varying yields (45–80%) depending on solvent polarity and catalyst loading .
- Temperature Control: For indole coupling, reduce side reactions by maintaining temperatures below 0°C during acyl chloride formation .
- Contradiction Resolution: If conflicting data arise (e.g., regioselectivity in triazole formation), use DFT calculations (B3LYP/6-31G*) to predict thermodynamic favorability of 1,4- vs. 1,5-substitution .
Q. How can computational chemistry predict the reactivity and binding affinity of the compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Parameterize the triazole’s dipole moment and the indole’s aromatic π-stacking potential .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD values (<2 Å for stable complexes) .
- QSAR Modeling: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to design derivatives with enhanced activity .
Q. How can researchers resolve contradictions in spectroscopic data indicating unexpected byproducts?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assign overlapping signals in the aromatic region (δ 7.0–8.5 ppm) to distinguish between the target compound and regioisomeric byproducts .
- LC-MS/MS: Fragment ions at m/z 320 (triazole cleavage) and m/z 245 (indole fragment) confirm the core structure. Unexpected peaks may indicate incomplete deprotection or oxidation .
- Crystallographic Validation: If NMR suggests a planar indole but X-ray reveals puckering, re-optimize crystallization conditions (e.g., acetonitrile vs. ethanol) to isolate the dominant conformer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
